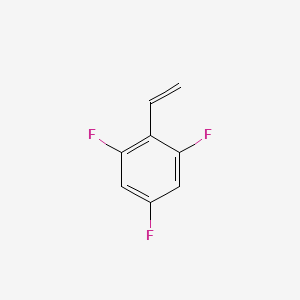

2,4,6-Trifluorostyrene

描述

Structure

3D Structure

属性

IUPAC Name |

2-ethenyl-1,3,5-trifluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQWFNVNWSYDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C(C=C(C=C1F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Polymerization Kinetics, Mechanisms, and Architectures of 2,4,6 Trifluorostyrene Derivatives

Homopolymerization Processes of 2,4,6-Trifluorostyrene

The synthesis of polymers from this compound (TFS) can be achieved through various homopolymerization processes. These methods, including radical and cationic polymerization, can be carried out using different techniques such as bulk, solution, suspension, and emulsion polymerization. researchgate.net The choice of method significantly influences the properties of the resulting poly(this compound) (PTFS).

Radical Polymerization Mechanisms and Conditions

Radical polymerization is a common method for polymerizing vinyl monomers like this compound. wikipedia.org The process is initiated by the decomposition of an initiator, such as a peroxide or an azo compound, to generate free radicals. libretexts.org These radicals then react with TFS monomers to create a growing polymer chain. wikipedia.org The polymerization proceeds through initiation, propagation, and termination steps. rug.nl

The reaction is sensitive to impurities like oxygen, which can inhibit the process. fujifilm.com Therefore, it is often carried out under an inert atmosphere. google.com The molecular weight of the resulting polymer can be controlled by adjusting the initiator concentration; however, higher initiator concentrations tend to produce lower molecular weight polymers. rug.nl

A study on the radical polymerization of styrene (B11656) initiated by a trifluoromethyl radical generated from a perfluorinated persistent radical (PPFR) demonstrated the formation of fluorinated polystyrene with yields above 70%. researchgate.net The reaction was initiated at temperatures above 85 °C. researchgate.net This method resulted in polymers with varying molar masses depending on the initial molar ratios of the persistent radical to the styrene monomer. researchgate.net

Table 1: Radical Polymerization of Styrene Initiated by in situ Generated •CF3 Radical

| Entry | [PPFR]₀/[St]₀ | Temperature (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) |

| 1 | 3:1 | 90 | 24 | 86 | 1750 |

| 2 | 3:10 | 90 | 24 | 78 | 3200 |

| 3 | 3:100 | 90 | 24 | 70 | 5400 |

Data sourced from a study on the radical polymerization of styrene. researchgate.net

Cationic Polymerization Pathways

Cationic polymerization is another viable route for the polymerization of this compound. This method is suitable for alkenes with electron-donating substituents that can stabilize the resulting carbocation. wikipedia.orglibretexts.org The presence of fluorine atoms on the styrene ring influences the electron density of the vinyl group, making it susceptible to cationic initiation. rsc.org

The initiation of cationic polymerization is typically achieved using strong acids or Lewis acids in the presence of a protic co-initiator. nih.govlibretexts.org The process involves the formation of a cationic active center that propagates by adding monomer units. nih.gov These reactions are often conducted at low temperatures to minimize side reactions like chain transfer. libretexts.org The choice of solvent is critical, as it can affect the reactivity of the propagating cationic chain. wikipedia.org For instance, polymerizations are often carried out in non-nucleophilic solvents like methylene (B1212753) chloride to prevent premature termination of the growing polymer chain. libretexts.org

Bulk, Solution, Suspension, and Emulsion Polymerization Techniques

The homopolymerization of this compound can be performed using several techniques, each with distinct advantages and disadvantages. researchgate.netwikipedia.org

Bulk Polymerization : This technique involves only the monomer and an initiator, without any solvent. wikipedia.orgresearchgate.net It is a simple and economical method that can yield a pure polymer product. researchgate.net However, controlling the reaction temperature can be challenging due to the high viscosity of the polymerizing medium and the exothermic nature of the reaction. researchgate.netmlsu.ac.in

Solution Polymerization : In this method, the monomer and initiator are dissolved in a suitable inert solvent. wikipedia.orgresearchgate.net The solvent helps to dissipate the heat of polymerization and control the viscosity of the reaction mixture. researchgate.net This technique allows for easier temperature control compared to bulk polymerization. researchgate.net

Suspension Polymerization : This is a heterogeneous process where the water-insoluble monomer is dispersed as droplets in an aqueous phase with the aid of mechanical agitation and a stabilizer. wikipedia.orgslideshare.netepa.gov The initiator is soluble in the monomer droplets, and polymerization occurs within these droplets, which are then converted into polymer beads. slideshare.netuc.edu

Emulsion Polymerization : Similar to suspension polymerization, this is also a heterogeneous technique. wikipedia.org However, in emulsion polymerization, a water-soluble initiator is used, and the polymerization takes place in micelles formed by a surfactant. wikipedia.orggoogle.com This method can produce high molecular weight polymers at a fast polymerization rate. researchgate.net A preparation method for polytrifluorostyrene via microemulsion polymerization has been developed, which results in a high glass transition temperature and high molecular weight polymer. patsnap.com

Influence of Reaction Conditions on Polymerization Outcomes, including Dimerization Suppression

The conditions under which polymerization is carried out have a significant impact on the final polymer properties. Factors such as temperature, pressure, solvent, and the presence of additives can influence the molecular weight, molecular weight distribution, and even the chemical structure of the polymer. google.comresearchgate.net

For instance, in the synthesis of trifluorostyrene (B1584497) derivatives, the reaction temperature and the presence of a base can affect the conversion rate. hhu.de In some cases, increasing the temperature can lead to higher conversion, while in others, it may have the opposite effect. hhu.de

A notable side reaction in the polymerization of some fluorinated styrenes is thermal cyclodimerization, which can compete with linear polymerization. researchgate.net This process involves a [2+2] thermal cyclization to form perfluorocyclobutane units. researchgate.net The tendency for dimerization can be influenced by the reaction temperature and the specific substituents on the monomer. researchgate.net Suppressing this dimerization is crucial for achieving high molecular weight linear polymers. This can sometimes be achieved by carefully controlling the reaction temperature and using specific catalytic systems. nih.gov For example, radiation-induced grafting has been used to polymerize α,β,β-trifluorostyrene while potentially minimizing side reactions. google.comethz.ch

Copolymerization Strategies and Architectures

Copolymerization offers a way to tailor the properties of polymers by incorporating two or more different monomers into the same polymer chain. researchgate.net

Copolymerization with Olefinic Monomers

This compound can be copolymerized with various olefinic monomers to produce a range of functionalized polymers. researchgate.net The reactivity of the monomers and the resulting copolymer structure are key considerations in these reactions. researchgate.net The copolymerization of α,β,β-trifluorostyrene with other substituted α,β,β-trifluorostyrenes has been used to create copolymers for ion-exchange membranes. google.com

The copolymerization of ethylene (B1197577) with polar monomers, including those with fluorine substituents, is an area of active research. nih.gov For instance, titanium complexes with different substituents on the aromatic ring have been used as catalysts for the copolymerization of ethylene with 1-octene. nih.gov The electronic nature of the substituents on the catalyst was found to influence both the comonomer incorporation and the molecular weight of the resulting copolymer. nih.gov Specifically, electron-withdrawing groups led to higher molecular weights. nih.gov

The development of strategies for the copolymerization of non-polar olefins with polar vinyl monomers, such as acrylates, has also been a focus. rsc.org One approach involves creating a monomer that can be copolymerized with an acrylate (B77674) and then modified post-polymerization to reveal an olefin repeat unit. rsc.org

Table 2: Ethylene/1-Octene Copolymerization with Different Catalysts

| Catalyst | Substituent | Comonomer Content (%) | Molecular Weight ( g/mol ) |

| 2a | CH₃ | 3.0 | 6.81 x 10³ |

| 2e | F | 4.24 | 13.16 x 10³ |

Data sourced from a study on ethylene/1-octene copolymerization. nih.gov

Emulsion Copolymerization Techniques

Emulsion polymerization is a versatile technique for producing high molecular weight polymers with rapid polymerization rates. In the context of fluorinated monomers like this compound, this method offers advantages in process control and heat management. Research into the emulsion copolymerization of fluorinated styrenes has demonstrated the feasibility of incorporating these monomers into polymer chains. researchgate.netscispace.com For instance, butadiene has been successfully copolymerized with various halogenated styrenes, including monofluorostyrenes, in typical emulsion polymerization recipes. scispace.com

The use of fluorinated comonomers can also influence the emulsion polymerization process itself. A study on styrene miniemulsion polymerization utilized a random copolymer of styrene and dodecafluoroheptyl methacrylate (B99206) as a co-stabilizer. researchgate.net The findings indicated that as the fluorine content in the co-stabilizer increased, both the conversion and the rate of polymerization were enhanced. researchgate.net This suggests that the presence of fluorine can have a beneficial effect on the kinetics and stability of the emulsion system. researchgate.net

Furthermore, the development of core-shell latex systems through emulsion polymerization has been explored, where a fluorinated copolymer shell is grafted onto a polymer core. scispace.com This approach allows for the creation of materials with tailored surface properties. Blends of fluorinated acrylic copolymer latexes with styrene/acrylic copolymer latexes have also been investigated to create low free energy surfaces. scispace.com While specific studies focusing exclusively on the emulsion copolymerization of this compound are not extensively detailed in the provided results, the existing literature on other fluorinated styrenes and fluorinated additives in emulsion polymerization provides a solid foundation for its potential application and suggests that it would be a viable method for creating polymers with unique properties. researchgate.netresearchgate.net

Controlled/Living Radical Polymerization of Trifluorostyrene Derivatives

Controlled/living radical polymerization (CRP) techniques have emerged as powerful tools for synthesizing well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. sigmaaldrich.com These methods, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have been applied to fluorinated styrene derivatives to create advanced materials. sigmaaldrich.comfluorine1.ru

RAFT polymerization is considered a particularly promising and versatile method for the synthesis of fluorine-containing copolymers, as it operates under relatively mild conditions and is suitable for a wide range of monomers. fluorine1.ru Studies on the RAFT polymerization of various fluorinated styrene derivatives have been conducted, demonstrating the ability to control the polymerization process effectively. fluorine1.ru For instance, the kinetics of pentafluorostyrene polymerization have been investigated, providing insights into the reactivity of such monomers. acs.org

Nitroxide-mediated polymerization (NMP) has also been successfully employed for the copolymerization of α-(trifluoromethyl)styrene (TFMST) with styrene. nih.gov This method allows for the control of the copolymer composition by adjusting the monomer feed ratio. nih.gov Research has shown that while TFMST does not readily homopolymerize, it can be incorporated into copolymers with styrene, and the presence of the trifluoromethyl group can enhance the thermal stability of the resulting polymer. nih.govrsc.org

While specific research on the controlled radical polymerization of this compound is not explicitly detailed, the successful application of these techniques to other structurally similar fluorinated styrenes, such as pentafluorostyrene and α-(trifluoromethyl)styrene, strongly suggests the feasibility of using CRP methods for this compound to produce polymers with precisely controlled structures and properties. fluorine1.ruuconn.edu The ability to create well-defined block copolymers and other advanced architectures opens up possibilities for applications in areas like surface modification and drug delivery. sigmaaldrich.com

Thermocyclodimerization and Perfluorocyclobutane Formation in Polymer Systems

A unique polymerization pathway for certain trifluorovinyl compounds, particularly aryl trifluorovinyl ethers (TFVEs), is thermal cyclodimerization, which leads to the formation of a perfluorocyclobutyl (PFCB) linkage. nih.govumass.edu This process is a step-growth polymerization that occurs at elevated temperatures, typically above 150°C, without the need for catalysts or initiators. nih.govresearchgate.net The reaction proceeds via a radical-mediated [2+2] cycloaddition of the trifluorovinyl groups. nih.govresearchgate.net

This method has been extensively used to synthesize a variety of high-performance fluoropolymers. researchgate.netresearchgate.net Monomers containing at least two trifluorovinyl ether groups can be thermally polymerized to form linear or crosslinked polymers incorporating the stable PFCB ring in the backbone. google.comrsc.org These PFCB polymers are known for their excellent thermal stability, chemical resistance, low moisture absorption, and desirable optical and dielectric properties. researchgate.netresearchgate.net

Kinetic studies on the thermal cyclodimerization of p-substituted aromatic trifluorovinyl ethers have shown that the rate of dimerization is influenced by the electronic nature of the substituents. nih.govacs.org Electron-withdrawing groups have been found to slow down the rate of cyclodimerization. nih.govacs.org This thermal polymerization method has also been applied in emulsion systems to create shape-persistent, water-soluble chromophore nanoparticles from rylene dyes functionalized with phenyl trifluorovinyl ether moieties. umass.edu

While the primary examples involve trifluorovinyl ethers, the concept of thermocyclodimerization has also been noted in the context of α,β,β-trifluorostyrene. researchgate.net The formation of polymers with perfluorocyclobutane groups via this route offers a versatile approach to creating robust and functional fluorinated materials. researchgate.netresearchgate.net

Step-Growth (Condensation) Polymerization in Functionalized Systems

Step-growth, or condensation, polymerization is a fundamental method for synthesizing a wide range of polymers, including high-performance materials like poly(arylene ether)s. savemyexams.com This technique involves the reaction between monomers carrying two functional groups, leading to the formation of a larger polymer molecule and often a small byproduct like water. savemyexams.com In the realm of fluorinated polymers, this approach is crucial for creating materials with enhanced thermal stability, chemical resistance, and specific electronic properties. bwise.krresearchgate.net

A common strategy involves the nucleophilic aromatic substitution (SNAr) polycondensation between a bisphenol and an activated fluoroaromatic compound. bwise.kr The presence of fluorine atoms, particularly on an aromatic ring, activates adjacent sites for nucleophilic attack, facilitating the polymerization. For instance, fluorinated poly(arylene ether)s have been synthesized by reacting decafluorobiphenyl (B1670000) with various diphenols. bwise.krmdpi.com The resulting polymers often exhibit excellent thermal stability, good mechanical properties, and high hydrophobicity. bwise.kr

While direct examples of step-growth polymerization using a functionalized this compound monomer are not prevalent in the provided search results, the principles are well-established. Functionalized derivatives of trifluorostyrene could potentially be used as monomers in condensation polymerizations to create novel fluorinated polymers. For example, a bisphenol derivative of a trifluorostyrene-containing compound could react with an activated dihalide to form a poly(arylene ether) with pendant trifluorovinyl groups, which could then be further crosslinked. The synthesis of difunctional monomers containing the perfluorocyclobutyl (PFCB) linkage from the dimerization of functionalized trifluorovinyl ethers provides intermediates that are explicitly stated to be useful for traditional step-growth polymerization methods. nih.govacs.orgcapes.gov.br

Structural and Reactivity Impact of Fluorine Substitution on Polymerization Characteristics

The introduction of fluorine atoms into a styrene monomer significantly influences its polymerization behavior and the properties of the resulting polymer. The high electronegativity and steric bulk of fluorine atoms can alter the electronic density of the vinyl group and the stability of the propagating radical, thereby affecting polymerization kinetics and monomer reactivity ratios in copolymerizations. rsc.org213.55.90

In radical copolymerization, fluorinated styrenes often exhibit different reactivity compared to their non-fluorinated counterpart. For example, studies on the copolymerization of α-(trifluoromethyl)styrene (TFMST) with styrene have shown that TFMST does not readily self-propagate (homopolymerize) under radical conditions. nih.govrsc.org The monomer reactivity ratios indicated that the styrene radical adds to a styrene monomer much more readily than to a TFMST monomer. rsc.org This behavior is attributed to the bulky and electron-withdrawing trifluoromethyl group at the α-position, which hinders polymerization. nih.gov Consequently, TFMST acts as a retarding agent, slowing down the polymerization rate and reducing the molecular weights of the resulting copolymers. rsc.org

Similarly, the radical copolymerization of α-(difluoromethyl)styrene (DFMST) with styrene also showed that DFMST is less reactive than styrene. rsc.org The presence of the CF2H group in the α-position leads to lower polymerization rates and molar masses. rsc.org The monomer reactivity ratios confirmed that DFMST does not homopolymerize under these conditions. rsc.org

The position of fluorine substitution on the aromatic ring also plays a crucial role. In the syndiospecific polymerization of styrene using half-titanocene catalysts, fluorinated phenoxy ligands on the catalyst were found to increase catalytic activity and produce polystyrene with a higher molecular weight. rsc.org This was attributed to the electron-withdrawing effect of the fluorine atoms stabilizing the active metal center. rsc.org The effect of para-substitution on the reactivity of the styrene double bond has been a subject of study, with the Hammett relationship being applied to understand the electronic effects of substituents on free-radical polymerization. acs.orgdntb.gov.ua

Reactivity Profiles and Advanced Functionalization of 2,4,6 Trifluorostyrene

Cross-Coupling Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of 2,4,6-trifluorostyrene, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed with high efficiency and selectivity, allowing for the synthesis of complex molecular architectures.

One of the most significant cross-coupling methods for accessing trifluorostyrene (B1584497) derivatives is the Suzuki-Miyaura coupling. hhu.de This reaction involves the coupling of an organoboron reagent with an organic halide. libretexts.orgwikipedia.org A particularly effective approach for synthesizing substituted trifluorostyrenes utilizes lithium trimethoxy(trifluorovinyl)borate as the trifluorovinyl source, which couples with various aryl bromides. hhu.deresearchgate.net This method is advantageous due to the stability and ease of handling of the borate (B1201080) reagent, avoiding the use of more toxic or unstable reagents like organostannanes or organozinc compounds. hhu.de

The general mechanism for Suzuki coupling involves an oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of catalyst, ligands, and solvent is crucial for optimizing the reaction conditions. For instance, the use of [Pd₂(dba)₃] (tris(dibenzylideneacetone)dipalladium(0)) with a bulky phosphine (B1218219) ligand like XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) in an ether solvent such as THF has proven effective. hhu.de

Other notable cross-coupling reactions include the Heck reaction, which couples the styrene (B11656) with an unsaturated halide, and the Sonogashira coupling, for the introduction of alkyne moieties. wikipedia.orgwikipedia.orgmdpi.com The Heck reaction involves the palladium-catalyzed reaction of an alkene with an aryl or vinyl halide, providing a method for vinylation or arylation. wikipedia.orgmdpi.comorganic-chemistry.org The Sonogashira reaction, employing both palladium and copper catalysts, facilitates the coupling of terminal alkynes with aryl or vinyl halides under mild conditions. wikipedia.orgorganic-chemistry.orgrsc.orgnih.gov

Functionalization for Specific Chemical Building Blocks

The functionalization of this compound provides access to a wide array of specialized chemical building blocks for materials science, agrochemicals, and pharmaceuticals. The reactivity of both the trifluorovinyl group and the aromatic ring can be exploited to introduce diverse functional groups.

The trifluorovinyl group itself is a key functional moiety. For example, trifluorostyrene derivatives are important monomers for creating fluorinated polymers. These materials often exhibit desirable properties such as high thermal stability, chemical resistance, and specific electronic characteristics.

Cross-coupling reactions are a primary method for converting this compound into more complex building blocks. By selecting appropriate coupling partners, a vast range of substituents can be introduced onto the aromatic ring, assuming a suitable handle (like a halide) is present on the styrene derivative. For instance, Suzuki coupling can be used to create biaryl structures, which are prevalent in many biologically active molecules and liquid crystals. libretexts.org

Furthermore, the vinyl group can undergo various transformations. For example, oxidation of the double bond can lead to the formation of corresponding epoxides or aldehydes, which are versatile intermediates for further synthetic manipulations. The electron-withdrawing nature of the trifluorinated ring influences the reactivity of the vinyl group, making it susceptible to certain addition reactions that can introduce new functionalities.

Nucleophilic Substitution Reactions on Fluorinated Aromatic Systems

The presence of three strongly electron-withdrawing fluorine atoms renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-deficient ring, displacing one of the fluorine atoms as a fluoride (B91410) ion. The reaction generally proceeds via an addition-elimination mechanism involving a stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov

The regioselectivity of the substitution is dictated by the positions of the activating groups. In this compound, the fluorine atoms are at the ortho and para positions relative to the vinyl group. The vinyl group's electronic effect, combined with the collective electron-withdrawing nature of the other fluorine atoms, activates the ring for nucleophilic attack. Generally, substitution is favored at the para position (C4), followed by the ortho positions (C2, C6), due to the effective delocalization of the negative charge in the Meisenheimer intermediate. masterorganicchemistry.commdpi.com

A wide variety of nucleophiles can participate in SNAr reactions with polyfluoroaromatic compounds. These include alkoxides, phenoxides, thiophenolates, and amines, leading to the formation of aryl ethers, thioethers, and anilines, respectively. mdpi.com Even organometallic reagents like organolithium or Grignard reagents can act as nucleophiles, resulting in C-C bond formation. mdpi.com However, controlling the reaction to achieve monosubstitution can be challenging, as over-reaction can lead to mixtures of di- or tri-substituted products. mdpi.com

Reactions Involving Organometallic Precursors and Intermediates

Organometallic chemistry plays a crucial role both in the synthesis of this compound and in its subsequent functionalization. The use of organometallic precursors provides efficient and direct routes to this fluorinated monomer, while its transformation into organometallic intermediates opens pathways for further derivatization.

A primary synthetic route to α,β,β-trifluorostyrenes involves the palladium-catalyzed cross-coupling of a trifluorovinyl organometallic reagent with an aryl halide. hhu.de For example, trifluorovinylzinc reagents can be coupled with aryl iodides. ntu.edu.sg More conveniently, stable and easy-to-handle organoboron reagents, such as lithium trimethoxy(trifluorovinyl)borate, can be used in Suzuki-Miyaura couplings with aryl bromides to generate trifluorostyrenes. hhu.deresearchgate.net Another approach involves the reaction of tetrafluoroethylene (B6358150) with an aryl Grignard reagent, such as a derivative of phenylmagnesium bromide, although this may yield byproducts. google.com

Conversely, this compound can be converted into an organometallic intermediate for further reactions. If the aromatic ring is substituted with a bromine or iodine atom, it can be readily converted into a Grignard reagent mnstate.eduwikipedia.orgmasterorganicchemistry.com or an organolithium species sioc.ac.cnlibretexts.orgmasterorganicchemistry.com through metal-halogen exchange or direct insertion of the metal. These organometallic intermediates are powerful nucleophiles and can be used in a wide range of subsequent reactions, including addition to carbonyls, cross-coupling reactions, and nucleophilic substitution, to build more complex molecules. The reactivity of these organometallic reagents must be carefully controlled to avoid unwanted side reactions, such as polymerization of the styrene unit.

Addition Reactions and Cycloadditions

The vinyl group of this compound is a site of rich reactivity, participating in both addition and cycloaddition reactions. These transformations allow for the modification of the side chain, leading to saturated analogues or complex cyclic structures.

Addition reactions across the double bond can introduce a variety of functional groups. For example, catalytic hydrogenation can saturate the vinyl group to produce the corresponding 2,4,6-trifluoroethylbenzene. Halogenation with reagents like bromine (Br₂) would lead to the 1,2-dibromoethyl derivative. The electron-deficient nature of the aromatic ring influences the polarity and reactivity of the double bond, affecting the regioselectivity and rate of these additions.

Cycloaddition reactions offer a powerful method for constructing ring systems. The thermocyclodimerization of α,β,β-trifluorostyrene, a [2+2] cycloaddition, can produce perfluorocyclobutane structures, which are valuable components in creating thermally stable polymers. researchgate.net

As a dienophile, this compound can participate in [4+2] cycloadditions, most notably the Diels-Alder reaction. wikipedia.orgorganic-chemistry.orgsigmaaldrich.commasterorganicchemistry.com The electron-withdrawing trifluorophenyl group activates the dienophile, making it reactive towards electron-rich dienes. organic-chemistry.org These reactions provide a stereospecific route to substituted cyclohexene (B86901) rings, which are versatile intermediates in organic synthesis. For instance, reaction with a cyclic diene like cyclopentadiene (B3395910) would yield a bicyclic product with a defined stereochemistry. beilstein-journals.org The synthetic utility of these cycloadducts can be further demonstrated through subsequent transformations like epoxidation or elimination reactions. beilstein-journals.org

Advanced Spectroscopic and Analytical Characterization Methodologies for 2,4,6 Trifluorostyrene and Its Polymers

Vibrational Spectroscopy Techniques

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is instrumental in identifying the characteristic functional groups within the 2,4,6-trifluorostyrene monomer and tracking their changes upon polymerization. The infrared spectrum is generated by the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the molecule.

In this compound, the key vibrational bands arise from the vinyl group and the substituted benzene (B151609) ring. The C-H stretching vibrations of the vinyl group are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibration of the vinyl group gives rise to a characteristic absorption band around 1630 cm⁻¹. The out-of-plane C-H bending vibrations (wagging) of the vinyl group are also prominent and appear in the 1000-800 cm⁻¹ range.

The trifluorinated benzene ring exhibits several characteristic vibrations. The C-F stretching vibrations are strong and typically appear in the 1300-1000 cm⁻¹ region. The aromatic C=C stretching vibrations are observed in the 1600-1400 cm⁻¹ range. The substitution pattern on the benzene ring influences the exact position and intensity of these bands. Upon polymerization, the disappearance of the vinyl group vibrations is a clear indicator of the reaction's progress, while the bands corresponding to the trifluorophenyl group remain.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Note: The assignments for the trifluorophenyl group are based on analogous data for 2,4,6-trifluoroaniline (B1293507) and general ranges for substituted benzenes.

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3080 | C-H Stretch | Vinyl |

| ~3040 | C-H Stretch | Aromatic |

| ~1630 | C=C Stretch | Vinyl |

| ~1600, ~1480 | C=C Stretch | Aromatic Ring |

| ~1250 - ~1100 | C-F Stretch | Aryl-Fluorine |

| ~990, ~910 | C-H Bend (out-of-plane) | Vinyl |

| ~850 | C-H Bend (out-of-plane) | Aromatic Ring |

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on the vibrational modes that involve a change in polarizability. For this compound, the C=C stretching of the vinyl group and the aromatic ring are typically strong in the Raman spectrum. The symmetric breathing mode of the trifluorinated benzene ring is also expected to be a prominent feature.

Similar to FT-IR, the polymerization of this compound can be monitored by observing the disappearance of the vinyl group's characteristic Raman signals. The resulting poly(this compound) will show a spectrum dominated by the vibrations of the polymer backbone and the pendant trifluorophenyl groups. The complementarity of FT-IR and Raman spectroscopy is particularly useful in obtaining a complete vibrational profile of the molecule and its polymer. researchgate.netrsc.org

Table 2: Expected Key Raman Shifts for this compound Note: The assignments are based on general principles of Raman spectroscopy and data for similar substituted styrenes.

| Raman Shift (cm⁻¹) | Assignment | Functional Group |

| ~3080 | C-H Stretch | Vinyl |

| ~3040 | C-H Stretch | Aromatic |

| ~1635 | C=C Stretch | Vinyl |

| ~1600 | Aromatic Ring Stretch | Aromatic Ring |

| ~1000 | Ring Breathing Mode | Aromatic Ring |

| ~800 | C-F Bending Modes | Aryl-Fluorine |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of this compound and its polymers. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and through-space proximity of atoms.

Proton (¹H) NMR Spectroscopy for Structural Elucidation

¹H NMR spectroscopy is fundamental for identifying the hydrogen atoms in this compound. The vinyl group protons will give rise to a characteristic set of signals, typically in the range of 5.0-7.0 ppm. These signals will exhibit complex splitting patterns due to geminal, cis, and trans couplings between the vinyl protons, as well as smaller couplings to the fluorine atoms on the aromatic ring. The aromatic protons, being in a highly symmetric environment, are expected to produce a single signal, likely a triplet due to coupling with the two adjacent fluorine atoms.

Upon polymerization, the signals corresponding to the vinyl protons will disappear, and new, broader signals corresponding to the protons in the polymer backbone will appear in the aliphatic region of the spectrum (typically 1.5-2.5 ppm). The aromatic proton signal will remain, although its chemical shift and line width may be altered due to the change in the molecular environment.

Table 3: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound Note: Predicted values are based on general NMR principles and data for analogous compounds.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| H (aromatic) | 6.7 - 7.0 | t | J(H,F) ≈ 8-10 |

| H (vinyl, gem to ring) | 6.5 - 6.8 | ddd | J(trans), J(cis), J(gem) |

| H (vinyl, cis to ring) | 5.6 - 5.9 | dd | J(cis), J(gem) |

| H (vinyl, trans to ring) | 5.2 - 5.5 | dd | J(trans), J(gem) |

Fluorine (¹⁹F) NMR Spectroscopy for Fluorine Environments

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, two distinct fluorine environments are expected: the two ortho-fluorines (F2, F6) and the one para-fluorine (F4).

These will give rise to two separate signals in the ¹⁹F NMR spectrum. The ortho-fluorines are expected to appear as a triplet due to coupling with the adjacent aromatic proton and the para-fluorine. The para-fluorine should appear as a triplet of triplets due to coupling with the two ortho-fluorines and the two meta-protons. The chemical shifts are sensitive to the electronic environment and can be used to confirm the substitution pattern. In the polymer, the ¹⁹F NMR signals will likely broaden but will remain a key tool for confirming the presence and integrity of the fluorinated side chains.

Table 4: Predicted ¹⁹F NMR Data for this compound Note: Chemical shifts are referenced to CFCl₃. Predictions are based on data for similar fluorinated aromatic compounds.

| Fluorine Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Expected Coupling Constants (J, Hz) |

| F-2, F-6 | -100 to -110 | t | ³J(F,H) ≈ 8-10, ³J(F,F) ≈ 20 |

| F-4 | -105 to -115 | t | ³J(F,H) ≈ 8-10 |

Solid-State NMR Spectroscopy for Polymeric Systems

For the characterization of poly(this compound), solid-state NMR (ssNMR) is an invaluable technique. nih.gov Unlike solution NMR, which is often impractical for insoluble or poorly soluble polymers, ssNMR can provide detailed structural and dynamic information on the material in its solid state. researchgate.netsolidstatenmr.org.uk

Techniques such as Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra. mdpi.com ¹³C ssNMR can reveal information about the polymer backbone conformation and the packing of the polymer chains. The chemical shifts of the carbon atoms in the polymer are sensitive to their local environment, allowing for the differentiation between crystalline and amorphous domains within the polymer. solidstatenmr.org.uk

X-ray Based Characterization

X-ray-based analytical techniques are powerful non-destructive methods for investigating the atomic and electronic structure of materials. In the context of this compound and its polymers, these methods provide critical information on crystallinity, elemental composition, and chemical bonding environments, particularly at the surface.

High-Resolution X-ray Diffraction (HRXRD) for Crystalline Structures

High-Resolution X-ray Diffraction (HRXRD) is a specialized diffraction technique used for the detailed analysis of highly ordered crystalline materials. malvernpanalytical.com While many polymers are amorphous, some can exhibit semi-crystalline structures. For poly(this compound), HRXRD would be employed to study thin films or fibers where polymerization conditions might induce crystalline ordering.

Table 1: Representative HRXRD Data for a Hypothetical Semi-Crystalline Poly(this compound) Film

This table illustrates the type of data obtained from an HRXRD scan, showing diffraction peaks that correspond to specific crystalline planes.

| 2θ Angle (Degrees) | d-spacing (Å) | Full Width at Half Maximum (FWHM) (arcsec) | Corresponding Crystalline Plane (hkl) | Interpretation |

| 18.5 | 4.79 | 350 | (100) | Indicates ordered packing along one axis of the polymer chains. |

| 22.8 | 3.89 | 420 | (110) | Represents a different orientation of crystalline domains. |

| 28.9 | 3.08 | 510 | (200) | A higher-order reflection of the (100) plane, confirming lattice structure. |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition

X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive analytical technique that provides quantitative information about the elemental composition and chemical states of atoms within the top 5-10 nanometers of a material's surface. wikipedia.orgcnrs.fr This makes it exceptionally well-suited for analyzing the surface of poly(this compound), assessing its purity, identifying surface modifications, or studying degradation. nottingham.ac.uk

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. nottingham.ac.uk The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the element from which they originated and its chemical environment (oxidation state and bonding partners). wikipedia.org For poly(this compound), XPS would be used to:

Confirm Stoichiometry: Verify the expected ratio of fluorine to carbon on the polymer surface.

Analyze Chemical Bonding: The high electronegativity of fluorine causes a significant chemical shift in the binding energy of the carbon atoms to which it is attached. This allows for the clear differentiation between C-F, C-C, and C-H bonds. utl.ptcasaxps.com

Detect Contaminants: Identify the presence of any unintended elements on the surface, such as oxygen from oxidation or silicon from contamination.

The binding energy of the hydrocarbon C 1s peak, typically found around 284.8 eV, is often used as a reference to correct for any surface charging effects common in insulating polymers. wikipedia.org

Table 2: Typical XPS Binding Energy Data for Poly(this compound)

This table shows expected binding energies for the core-level electrons in poly(this compound), illustrating how chemical shifts distinguish different atomic environments.

| Element | Orbital | Chemical Species | Binding Energy (eV) | Interpretation |

| Carbon | C 1s | C-C / C-H (aliphatic/aromatic) | ~284.8 | Reference peak from the polymer backbone. |

| Carbon | C 1s | C-F (aromatic) | ~287.5 | Carbon atom directly bonded to a fluorine atom, showing a significant shift to higher binding energy. |

| Fluorine | F 1s | C-F | ~688.9 | The characteristic peak for fluorine bonded to carbon in a fluoropolymer. |

| Oxygen | O 1s | C-O (potential contaminant) | ~532.0 | Indicates potential surface oxidation. |

Electron Microscopy and Imaging Techniques

Electron microscopy techniques utilize focused beams of electrons to generate high-resolution images of a material's morphology and structure, far surpassing the capabilities of light microscopy. These methods are indispensable for visualizing the physical form of poly(this compound) from the micron to the nanoscale. azom.com

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a fundamental technique for imaging the surface topography of materials. pressbooks.pubmdpi.com An electron beam is scanned across the sample's surface, and the resulting interactions generate secondary and backscattered electrons that are collected to form a three-dimensional-like image. kpi.ua SEM is invaluable for characterizing the microstructure of poly(this compound) on a micrometer to nanometer scale. researchgate.net

Applications for poly(this compound) include:

Visualizing the surface of polymer films to assess smoothness, defects, or cracks. pressbooks.pub

Examining the morphology of polymer beads or powders synthesized by various polymerization methods.

Studying the fracture surface of a bulk polymer sample to understand its failure mechanisms.

Since polymers are typically non-conductive, a thin conductive coating (e.g., gold or carbon) is often applied to the sample surface to prevent charging from the electron beam. dtu.dk

Table 3: SEM Analysis Findings for Poly(this compound) Samples

This table summarizes typical morphological features that could be observed in different forms of poly(this compound) using SEM.

| Sample Form | Magnification Range | Observed Morphological Features |

| Solution-Cast Film | 500x - 5,000x | Generally smooth surface with occasional solvent-evaporation patterns or pinhole defects. |

| Emulsion Polymerized Beads | 1,000x - 20,000x | Spherical particles with a defined size distribution; surfaces may be smooth or slightly rough. |

| Fracture Surface | 200x - 10,000x | Reveals details of the bulk structure, such as brittle fracture lines or evidence of ductile behavior. |

Transmission Electron Microscopy (TEM) for Nanoscale Structures

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials at the nanoscale. nih.gov In TEM, a high-energy electron beam is passed through an ultrathin section of the sample. The transmitted electrons are then focused to form an image, revealing details about the material's morphology, crystalline structure, and the dispersion of any constituent phases. mdpi.com

For poly(this compound), TEM would be essential for:

Visualizing individual polymer nanoparticles or nanorods, allowing for precise measurement of their size and shape. nih.gov

Observing the internal structure of semi-crystalline domains within the polymer matrix.

Analyzing the dispersion of fillers or additives within a poly(this compound) composite material. researchgate.net

Sample preparation for TEM is critical and typically involves cutting the polymer into extremely thin sections (50-100 nm) using an ultramicrotome. beilstein-journals.org

Table 4: Nanostructure Characterization of Poly(this compound) via TEM

This table presents hypothetical data from a TEM analysis of poly(this compound) nanostructures.

| Feature Analyzed | Measurement | Result |

| Nanoparticle Morphology | Shape Analysis | Predominantly spherical |

| Nanoparticle Size | Diameter Distribution | 80 ± 15 nm |

| Crystalline Domains | Selected Area Electron Diffraction (SAED) | Diffuse rings indicating amorphous or poorly crystalline nature. |

| Composite Structure | Filler Dispersion | Agglomerates of filler particles observed at higher concentrations. |

Atomic Force Microscopy (AFM) for Surface Topography and Interactions

Atomic Force Microscopy (AFM) is a scanning probe microscopy technique capable of producing ultra-high-resolution, three-dimensional images of a sample's surface. pressbooks.pub It operates by scanning a sharp tip, attached to a flexible cantilever, across the surface. The minuscule forces between the tip and the sample cause the cantilever to deflect, and this deflection is measured to create a topographic map. researchgate.net

A key advantage of AFM is its ability to image non-conductive materials like polymers without any special coating and even under ambient or liquid conditions. pressbooks.pub For poly(this compound), AFM is used to:

Obtain atomic or molecular resolution images of the polymer surface, revealing the arrangement of polymer chains. nist.gov

Quantify surface roughness with high precision using parameters like Root Mean Square (RMS) roughness. nist.gov

Probe local mechanical properties, such as adhesion and elasticity, by measuring the force-distance curves between the tip and the polymer surface.

Table 5: Surface Roughness Parameters of a Poly(this compound) Film Measured by AFM

This table provides an example of quantitative surface roughness data that can be extracted from AFM topographical images.

| Scan Area | Roughness Parameter | Value | Description |

| 1 µm x 1 µm | Ra (Average Roughness) | 0.85 nm | The arithmetic average of the absolute values of the height deviations from the mean plane. |

| 1 µm x 1 µm | Rq (RMS Roughness) | 1.12 nm | The root mean square average of the height deviations from the mean plane. |

| 1 µm x 1 µm | Rmax (Maximum Height) | 9.7 nm | The vertical distance between the highest and lowest points on the surface within the scanned area. |

Thermal Analysis Methods

Thermal analysis techniques are fundamental in understanding the behavior of polymers as a function of temperature. These methods can determine key properties such as glass transition temperature, melting point, and thermal stability, which are critical for processing and predicting the material's performance.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to investigate the thermal properties of polymers by measuring the difference in heat flow between a sample and a reference as a function of temperature. hu-berlin.detorontech.com This method is instrumental in identifying thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). hu-berlin.de

In a typical DSC experiment, the sample and an empty reference pan are heated at a controlled rate. hu-berlin.de The instrument measures the energy required to maintain both pans at the same temperature. hu-berlin.de Changes in the sample's heat capacity or the occurrence of endothermic or exothermic processes result in a detectable difference in heat flow. hu-berlin.deeag.com

For polymers like poly(this compound), DSC can provide valuable data. The glass transition is observed as a step-like change in the heat flow signal, indicating the transition from a rigid, glassy state to a more flexible, rubbery state. hu-berlin.de The Tg is a critical parameter as it often defines the upper-use temperature for amorphous polymers. eag.com Crystalline or semi-crystalline polymers will also show a distinct melting peak, which is an endothermic event, and potentially a crystallization peak upon cooling, which is an exothermic event. hu-berlin.de The area under the melting peak can be used to determine the enthalpy of fusion, which is related to the degree of crystallinity. eag.com

Advanced DSC techniques, such as Modulated Temperature DSC (MTDSC), can further enhance the resolution of thermal events by superimposing a sinusoidal temperature modulation on the linear heating ramp. eag.com This allows for the separation of the total heat flow into reversing and non-reversing components, which can help to distinguish between thermodynamic transitions like the glass transition and kinetic events like crystallization or curing. eag.com

Table 1: Key Thermal Events Identified by DSC

| Thermal Event | Description | Appearance on DSC Curve |

| Glass Transition (Tg) | The reversible transition in amorphous materials from a hard and relatively brittle state into a molten or rubber-like state. hu-berlin.de | A step-like change in the baseline. hu-berlin.de |

| Crystallization (Tc) | The process where a polymer's chains become highly ordered. | An exothermic peak (heat is released). |

| Melting (Tm) | The transition from a crystalline solid to a liquid state. | An endothermic peak (heat is absorbed). hu-berlin.de |

| Enthalpy (ΔH) | The heat absorbed or released during a transition. | The area of the corresponding peak. eag.com |

Other Advanced Techniques

Beyond thermal analysis, a suite of other advanced spectroscopic and analytical methods are employed to probe the electronic and optical properties of this compound and its polymers, particularly in thin film form.

Photoluminescence (PL) spectroscopy is a non-destructive technique that investigates the electronic structure of materials by measuring the light emitted from a sample after it has absorbed photons. rsc.org This technique is particularly useful for characterizing conjugated polymers, where the emission properties are closely linked to the polymer chain conformation and electronic energy levels. rsc.orgnih.gov

When a material absorbs a photon, an electron is excited to a higher energy state. In a luminescent material, this excited electron can return to its ground state by emitting a photon, and the spectrum of this emitted light is the photoluminescence spectrum. nih.gov The position, intensity, and shape of the PL spectrum provide information about the electronic transitions, the presence of defects, and energy transfer processes within the material. rsc.org

For polymers derived from this compound, PL spectroscopy can be used to study how the fluorine substituents affect the electronic properties of the polymer backbone. Fluorination can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the color and efficiency of the emitted light. nih.gov In the context of organic light-emitting diodes (OLEDs), enhancing the photoluminescence intensity is a key goal. nih.gov Studies on other polymers have shown that the microstructure of the polymer film can significantly impact the PL intensity. nih.gov

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique used to investigate the electronic structure of the valence levels of materials. seriius.com In UPS, a sample is irradiated with ultraviolet (UV) photons, causing the emission of photoelectrons from the outermost atomic and molecular orbitals. seriius.com By analyzing the kinetic energy of these emitted electrons, one can determine the binding energies of the valence electrons, providing information about the work function and the valence band edge of the material. seriius.com

This technique is crucial for understanding the interfaces in electronic devices, such as organic photovoltaics and OLEDs, where the alignment of energy levels at the interface between different materials governs device performance. mpg.de For polymers of this compound, UPS can be used to measure the ionization potential, which corresponds to the energy of the HOMO level. mpg.de This information is vital for designing efficient charge-injection and charge-transport layers in organic electronic devices. mpg.de The technique is typically performed under ultrahigh vacuum conditions to ensure the cleanliness of the sample surface. seriius.com

Spectroscopic ellipsometry is a non-destructive optical technique used to determine the optical properties and thickness of thin films. nih.govscispace.com It measures the change in the polarization state of light upon reflection from a sample surface. scispace.com By analyzing the ellipsometric parameters, Ψ (psi) and Δ (delta), as a function of wavelength, one can derive the complex refractive index (n and k) and the thickness of the film. nih.govsci-hub.se

This method is highly sensitive to sub-monolayer changes in thickness and can be used to characterize the morphology and interfacial layers in multilayer structures. nih.govscispace.com For polymeric films like those made from poly(this compound), spectroscopic ellipsometry can provide valuable information on their optical constants, which is essential for applications in optical coatings, waveguides, and other photonic devices. sci-hub.se The technique is also used to study the effects of processing conditions on the film's microstructure and to characterize the interfaces in complex device architectures like OLEDs. nih.gov

Table 2: Comparison of Advanced Spectroscopic Techniques

| Technique | Information Obtained | Key Applications for Poly(this compound) |

| Photoluminescence (PL) Spectroscopy | Electronic transitions, emission properties, defect states. rsc.org | Characterizing light-emitting properties for OLEDs. nih.gov |

| Ultraviolet Photoelectron Spectroscopy (UPS) | Valence band structure, work function, ionization potential (HOMO level). seriius.commpg.de | Determining energy level alignment in electronic devices. mpg.de |

| Spectroscopic Ellipsometry | Thin film thickness, optical constants (refractive index, extinction coefficient), surface roughness. nih.govscispace.comsci-hub.se | Characterizing optical properties for coatings and photonic applications. sci-hub.se |

A comprehensive understanding of complex materials like functional polymers often requires the integration of multiple analytical techniques that probe different length scales and material properties. This multi-scale and multi-modal approach provides a more complete picture of the material's structure-property relationships.

For instance, the characterization of a polymer like poly(this compound) intended for use in a membrane for a fuel cell would involve a variety of techniques. ethz.ch Spectroscopic methods like FTIR and XPS would be used to confirm the chemical structure and composition. mdpi.com Thermal analysis techniques such as DSC and Thermogravimetric Analysis (TGA) would be employed to assess the material's thermal stability and transitions. researchgate.net Microscopic techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) could be used to investigate the morphology and microstructure of the polymer and any composite materials formed with it. lboro.ac.uk

Furthermore, in applications like antifouling coatings, a combination of surface-sensitive techniques would be necessary. nih.govsemanticscholar.org For example, contact angle measurements would assess the hydrophilicity of the surface, while fouling experiments with model proteins or other foulants would evaluate the membrane's performance. nih.govsemanticscholar.org By combining data from these various techniques, researchers can build a comprehensive model of the material's behavior and optimize its properties for a specific application.

Theoretical and Computational Investigations of 2,4,6 Trifluorostyrene

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intricacies of molecular structure and behavior. These methods, rooted in the fundamental principles of quantum mechanics, provide a theoretical framework for understanding and predicting the properties of molecules like 2,4,6-trifluorostyrene. By solving the Schrödinger equation, albeit with approximations, researchers can gain insights into electronic structure, geometry, and various molecular properties without the need for empirical data. wikipedia.org

Density Functional Theory (DFT) for Electronic Structure and Geometries

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems, including atoms and molecules. wikipedia.org This method is predicated on the Hohenberg-Kohn theorems, which establish that the ground-state properties of a system are uniquely determined by its electron density. wikipedia.org DFT calculations are computationally less demanding than traditional wave-function-based methods, making them a popular choice for studying the electronic structure and geometries of molecules. wikipedia.orgscispace.com

In the context of fluorinated styrenes, DFT methods, such as the B3LYP functional, have been employed to determine optimized geometries and electronic structures. For instance, studies on related fluorostyrenes have utilized DFT calculations with the UB3LYP/6-31G(d) level of theory to analyze their reactivity in Diels-Alder reactions. rsc.org These calculations reveal how fluorine substitution influences the electronic properties and, consequently, the chemical behavior of the molecule. rsc.org The choice of functional and basis set is crucial for obtaining accurate results, with hybrid functionals often providing a good balance of accuracy and computational cost. scispace.compolimi.it

| Functional | Description | Typical Application |

|---|---|---|

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. nih.gov | Widely used for geometry optimizations and electronic property calculations of organic molecules. polimi.it |

| PBE0 | A hybrid functional that mixes the Perdew-Burke-Ernzerhof (PBE) exchange functional with Hartree-Fock exchange. fluorine1.ru | Often used for calculating electronic and geometric structures of various compounds. fluorine1.ru |

| wB97XD | A range-separated hybrid functional that includes empirical dispersion corrections. nih.gov | Suitable for studying systems where non-covalent interactions are important. |

Ab Initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that derive results directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgscribd.com These "first-principles" approaches aim to solve the electronic Schrödinger equation to provide accurate predictions of molecular properties. wikipedia.org While computationally more intensive than DFT, ab initio methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC) theory offer a systematic way to improve the accuracy of calculations. scribd.com

These methods are instrumental in determining a wide array of molecular properties, including but not limited to, molecular energies, dipole moments, and vibrational frequencies. rsc.org For fluorinated compounds, ab initio calculations can elucidate the effects of fluorine substitution on molecular geometry and electronic distribution. researchgate.net The accuracy of these calculations is highly dependent on the level of theory and the basis set employed. nih.gov For instance, post-Hartree-Fock methods are often necessary to capture electron correlation effects, which are crucial for accurate property prediction. scribd.com

Basis Set Selection and Level of Theory Considerations

The accuracy of any quantum chemical calculation is intrinsically tied to the "level of theory" and the "basis set" chosen for the computation. stackexchange.com The level of theory refers to the method used to approximate the solution to the Schrödinger equation (e.g., HF, DFT, MP2), while the basis set is the set of mathematical functions used to construct the molecular orbitals. stackexchange.comumich.edu

The selection of a basis set is a critical step in setting up a computational study. Pople-style basis sets, such as 6-31G* or 6-311+G(d,p), and Dunning's correlation-consistent basis sets, like cc-pVDZ and cc-pVTZ, are commonly used. researchgate.netpsicode.org For molecules containing elements like fluorine, it is often beneficial to use basis sets that include polarization and diffuse functions to accurately describe the electronic distribution. researchgate.net The choice of basis set represents a trade-off between accuracy and computational cost; larger basis sets provide more accurate results but require significantly more computational resources. umich.edu

Similarly, the choice of the level of theory impacts the quality of the results. While DFT methods like B3LYP can provide excellent results for many systems at a reasonable cost, more demanding ab initio methods such as CCSD(T) may be required for higher accuracy, especially when studying reaction energies or systems with significant electron correlation. polimi.itpsicode.orgacs.org Therefore, a careful consideration of the specific research question and the available computational resources is necessary to select the most appropriate combination of basis set and level of theory. umich.edu

| Basis Set | Description | Typical Use Case |

|---|---|---|

| STO-3G | Minimal basis set where each atomic orbital is represented by three Gaussian functions. | Preliminary calculations and for very large systems where higher accuracy is not feasible. scribd.com |

| Pople Style (e.g., 6-31G(d), 6-311+G(d,p)) | Split-valence basis sets with polarization and diffuse functions. researchgate.net | Good balance of accuracy and cost for a wide range of organic molecules. dtu.dk |

| Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ) | Designed to systematically converge towards the complete basis set limit. psicode.org | High-accuracy calculations, particularly with correlated wave function methods. psicode.org |

| def2 basis sets (e.g., def2-TZVP) | Karlsruhe basis sets that are well-balanced and available for most of the periodic table. psicode.org | Often used in conjunction with DFT methods for reliable results. psicode.org |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques provide a dynamic perspective on the behavior of molecules, complementing the static picture offered by quantum chemical calculations. These methods allow for the exploration of molecular motion and reactivity over time, offering insights into complex chemical processes.

Reactive Molecular Dynamics Simulations (ReaxFF)

Reactive Molecular Dynamics (MD) simulations bridge the gap between quantum mechanics and classical molecular dynamics, enabling the study of chemical reactions in large, complex systems. rutgers.edu The ReaxFF (Reactive Force Field) method is a particularly powerful tool in this domain. scm.com Unlike traditional force fields that have a fixed connectivity, ReaxFF uses a bond-order formalism to allow for the continuous formation and breaking of chemical bonds during a simulation. jhu.edu This capability makes it suitable for modeling chemical reactions, including pyrolysis and combustion. scm.comjhu.edu

ReaxFF has been successfully applied to study the thermal decomposition of various energetic materials and organic compounds. mdpi.comnih.gov For a molecule like this compound, ReaxFF simulations could provide valuable insights into its polymerization behavior, thermal stability, and potential decomposition pathways under different conditions. The parameters for the force field are typically derived from quantum chemical calculations to ensure accuracy. scm.com

Predicting Molecular Surface Electrostatic Potentials (MEP & ESP)

The Molecular Electrostatic Potential (MEP), also referred to as the Electrostatic Surface Potential (ESP), is a valuable tool for understanding and predicting the reactive behavior of molecules. uni-muenchen.deresearchgate.net It is calculated from the electron density and represents the electrostatic force that would be exerted on a positive test charge at any given point on the molecular surface. uni-muenchen.de The MEP is typically visualized as a color-coded map on the electron density surface, where different colors indicate regions of varying electrostatic potential. researchgate.netdiracprogram.org

Electronic Structure and Reactivity Descriptors

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules like this compound. By modeling its electronic structure, we can derive a variety of descriptors that help predict its stability, reactivity, and potential interactions. These theoretical investigations are crucial for understanding the molecule's behavior at a fundamental level. The following sections detail the analysis of its molecular orbitals, bonding characteristics, electronic parameters, and other predicted properties based on established computational methodologies.

Analysis of Molecular Orbitals and Energy Gaps

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwuxiapptec.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, representing its nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. scispace.com

Table 1: Conceptual Data from Frontier Molecular Orbital Analysis

This table illustrates the typical output of a DFT calculation for the frontier orbitals of a molecule like this compound. The energy values dictate the molecule's reactivity profile.

| Orbital | Description | Conceptual Energy (eV) |

| LUMO | Lowest Unoccupied Molecular Orbital | -1.5 |

| HOMO | Highest Occupied Molecular Orbital | -6.8 |

| Gap (ΔE) | HOMO-LUMO Energy Gap | 5.3 |

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that transforms the calculated molecular orbitals into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. uni-muenchen.defaccts.de This analysis provides detailed insights into the Lewis structure, electron density distribution, and the stabilizing effects of orbital interactions. wisc.edu

For this compound, an NBO analysis would quantify several key features:

Bond Polarization: It would show significant polarization of the Carbon-Fluorine (C-F) sigma bonds, with electron density shifted towards the highly electronegative fluorine atoms.

Hybridization: The analysis details the sp² hybridization of the aromatic and vinyl carbons and the nature of the orbitals forming the σ and π bonds.

Table 2: Illustrative Output from Natural Bonding Orbital (NBO) Analysis

This table represents the type of information obtained from an NBO calculation, showing orbital occupancy and the contributions of atomic hybrids to specific bonds.

| NBO Type | Participating Atoms | Occupancy | Hybridization (Example) |

| σ (C-F) | C2-F | ~1.99 e | C(sp².¹¹) - F(sp³.⁵) |

| σ (C-C) | C1-C2 | ~1.98 e | C(sp².²³) - C(sp².¹⁹) |

| π (C=C) | C7-C8 (vinyl) | ~1.97 e | C(p¹.⁰⁰) - C(p¹.⁰⁰) |

| LP (F) | F (lone pair) | ~1.98 e | F(sp².⁵) |

Computational Benchmarking of Electronic Parameters (e.g., Hammett parameters)

The Hammett equation is a fundamental tool in physical organic chemistry that quantifies the electronic effect of substituents on the reactivity of aromatic compounds. nih.govchemrxiv.org While traditionally determined experimentally, computational methods are now widely used to predict Hammett parameters (σ). acs.org

Of particular relevance to fluorinated styrenes is the σjj parameter scale, which was developed by Jiang and Ji based on the cyclodimerization reactions of trifluorostyrenes. chemrxiv.orgacs.orgresearchgate.net This demonstrates the direct applicability of Hammett-type analysis to this class of compounds. Computational workflows, often employing DFT, can calculate various electronic properties (like atomic charges or electrostatic potentials) that are then correlated with experimental Hammett values through linear regression. nih.gov This allows for the prediction of electronic parameters for novel or unmeasured substituents, providing a powerful predictive tool for reaction outcomes.

Table 3: Electronic Parameters and Computational Approaches

This table summarizes different electronic parameters and the methods used to compute them, highlighting the specific scale relevant to trifluorostyrenes.

| Parameter | Basis of Parameter | Typical Computational Method | Relevance to this compound |

| σp, σm | Benzoic acid dissociation | DFT, Semi-empirical QM | General measure of resonance and inductive effects. |

| σjj | Trifluorostyrene (B1584497) cyclodimerizations | DFT | A specialized scale derived directly from the reactivity of related compounds. acs.orgresearchgate.net |

| NPA Charges | Natural Population Analysis | NBO Analysis from DFT | Provides atomic charges that can be correlated with Hammett values. acs.org |

Electrophilicity Indices

A higher electrophilicity index indicates a greater capacity to act as an electrophile. Molecules with ω values greater than 1.5 eV are often classified as strong electrophiles. researchgate.net For this compound, the presence of three strongly electron-withdrawing fluorine atoms on the phenyl ring significantly enhances its electrophilic character, making it more susceptible to nucleophilic attack at the vinyl group or the ring itself.

Table 4: Conceptual DFT-Based Reactivity Descriptors

This table outlines the primary global reactivity descriptors and their formulas, which are calculated from frontier orbital energies.

| Descriptor | Formula | Significance |

| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Electron escaping tendency. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | ω = μ² / 2η | Propensity to accept electrons; a measure of electrophilic power. nanobioletters.com |

Predicted Collision Cross Section

Collision Cross Section (CCS) is a physicochemical property that measures the effective area of a gas-phase ion as it moves through a buffer gas under the influence of an electric field. nih.govnih.gov It is a key parameter measured in ion mobility-mass spectrometry (IM-MS), providing information about the ion's size, shape, and three-dimensional structure. rsc.org

When experimental CCS values from authentic standards are not available, they can be predicted using computational methods. nih.gov Machine learning models, trained on large datasets of known compounds, can predict CCS values from a molecule's 2D or 3D structure with reasonable accuracy (often with errors below 5%). nih.gov A predicted CCS value for the protonated or other adduct ions of this compound would serve as an additional and valuable identifier, helping to confirm its presence in complex samples analyzed via untargeted IM-MS workflows.

Table 5: Representative Data for Predicted Collision Cross Section (CCS)

This table illustrates how predicted CCS data for this compound would be presented.

| Adduct Ion | Formula | Prediction Method | Predicted CCS (Ų) |

| [M+H]⁺ | C₈H₆F₃⁺ | Machine Learning (SVM) | ~135.0 |

| [M+Na]⁺ | C₈H₅F₃Na⁺ | Machine Learning (SVM) | ~142.5 |

Applications in Advanced Functional Materials and Polymer Science

Development of Novel Fluorinated Polymers and Copolymers

Polymers and copolymers derived from 2,4,6-Trifluorostyrene are noted for their high-performance capabilities, which stem from the strong carbon-fluorine bonds and the rigid aromatic backbone.

Fluoropolymers derived from trifluorostyrene (B1584497) are recognized for their high thermostability, good mechanical properties, excellent insulating behavior, and moisture resistance. researchgate.net These attributes make them highly valuable in sectors like aerospace, electrical engineering, and microelectronics. researchgate.net For instance, fluorinated macromonomers can be converted into cross-linked networks that exhibit high glass transition temperatures (Tg near 316 °C) and significant thermal stability, with a 5% weight loss occurring only at temperatures as high as 417 °C in a nitrogen atmosphere. researchgate.net

A key feature for microelectronics applications is a low dielectric constant (Dk), which helps to reduce power loss and prevent signal crosstalk in integrated circuits. Polymers based on fluorinated monomers can achieve low dielectric constants (e.g., Dk < 2.58 at 30 MHz), which is comparable to or better than many commercial low-k materials. rsc.org This performance is attributed to the incorporation of C-F bonds, which decrease molecular polarity, and the formation of specific polymer structures that lower crosslinking density. rsc.org Furthermore, these materials exhibit low water absorption (around 0.45% after 72 hours in boiling water), a critical property for ensuring the reliability and longevity of microelectronic devices. rsc.org

Table 1: Properties of a High-Performance Fluorinated Polymer Network

| Property | Value | Industry Relevance |

|---|---|---|

| Glass Transition Temp. (Tg) | ~ 316 °C researchgate.net | High-temperature stability for aerospace and microelectronics. |

| 5% Weight Loss Temp. (Td) | 417 °C (in N₂) researchgate.net | Indicates high thermal stability under inert processing conditions. |

| Dielectric Constant (Dk) | < 2.58 (@ 30 MHz) rsc.org | Reduces power loss and signal delay in microelectronic devices. |

| Water Absorption | ~ 0.45% (72h, boiling) rsc.org | Ensures device reliability by resisting moisture-induced failure. |

| Water Contact Angle | 98° researchgate.net | High hydrophobicity, contributing to low moisture uptake. |

A significant feature of trifluorovinyl compounds like α,β,β-trifluorostyrene is their ability to undergo thermal [2+2] cyclodimerization. researchgate.netresearchgate.net This reaction, which occurs at elevated temperatures without the need for catalysts, results in the formation of highly stable perfluorocyclobutane (PFCB) rings that link the aromatic units together. rsc.orgresearchgate.net

Thermoplastic elastomers (TPEs) combine the processability of thermoplastics with the elasticity of cured rubbers. researchgate.net A common architecture for TPEs is the A-B-A triblock copolymer, where 'A' is a rigid, glassy "hard" block and 'B' is a flexible, rubbery "soft" block. kaust.edu.sanih.gov

Polymers made from this compound can serve as the hard thermoplastic block in such copolymers. googleapis.com The inherent rigidity and high glass transition temperature of the poly(this compound) segment allow it to form physical cross-links at service temperatures, providing the material with structural integrity and strength. When heated, these hard domains soften and flow, allowing the material to be molded and reshaped like a conventional thermoplastic. This approach enables the creation of high-performance TPEs with the enhanced chemical and thermal resistance characteristic of fluoropolymers. researchgate.net These materials are of interest for applications requiring durable and resilient components in demanding environments, such as in the automotive and aerospace industries. behinpolymerco.com

Fluoropolymers Incorporating Perfluorocyclobutane Groups

Membranes for Electrochemical and Separation Technologies

The chemical stability and the ability to be functionalized make poly(trifluorostyrene) an excellent candidate for the development of advanced membranes used in electrochemical and separation processes.

Polymer electrolyte membranes are a critical component of proton-exchange membrane fuel cells (PEMFCs). ipfdd.de These membranes must be highly conductive to protons while preventing the passage of fuel and oxidant gases. Sulfonated poly(α,β,β-trifluorostyrene) has been extensively investigated as a material for PEMs. ipfdd.deresearchgate.net